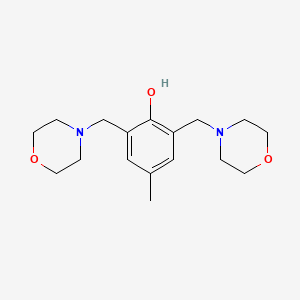
4-methyl-2,6-bis(4-morpholinylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2,6-bis(4-morpholinylmethyl)phenol, commonly known as MMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMP is a bisphenol derivative that has been synthesized through various methods, including the reaction of 4-methylphenol and formaldehyde followed by the addition of morpholine.
Wissenschaftliche Forschungsanwendungen
MMP has been extensively studied for its potential therapeutic applications, particularly as an antifungal and antibacterial agent. It has been shown to exhibit potent activity against a range of pathogenic microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. Furthermore, MMP has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of MMP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and survival of microorganisms and cancer cells. MMP has been shown to inhibit the activity of chitin synthase, an enzyme essential for the synthesis of the fungal cell wall. Additionally, MMP has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter implicated in Alzheimer's disease.
Biochemical and Physiological Effects
MMP has been shown to have a range of biochemical and physiological effects, including the inhibition of fungal growth, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter levels in the brain. Furthermore, MMP has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
MMP has several advantages for lab experiments, including its potent activity against a range of microorganisms and its potential therapeutic applications. However, MMP also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of MMP, including the investigation of its potential use in combination with other drugs, the development of new synthetic methods to improve its yield and purity, and the evaluation of its safety and efficacy in clinical trials. Furthermore, the potential use of MMP in the treatment of other diseases, such as viral infections and autoimmune disorders, warrants further investigation.
Conclusion
In conclusion, 4-methyl-2,6-bis(4-morpholinylmethyl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMP has been synthesized through various methods and has been extensively studied for its potential use as an antifungal and antibacterial agent, as well as for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While MMP has several advantages for lab experiments, further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of MMP involves the reaction of 4-methylphenol and formaldehyde in the presence of a catalyst, followed by the addition of morpholine. The reaction is carried out under specific conditions of temperature, pressure, and pH to ensure the formation of the desired product. The yield of MMP depends on the reaction conditions and the purity of the starting materials.
Eigenschaften
IUPAC Name |
4-methyl-2,6-bis(morpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-14-10-15(12-18-2-6-21-7-3-18)17(20)16(11-14)13-19-4-8-22-9-5-19/h10-11,20H,2-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGYNTJBSPQRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN2CCOCC2)O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282916 |
Source


|
| Record name | Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140215-97-0 |
Source


|
| Record name | Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
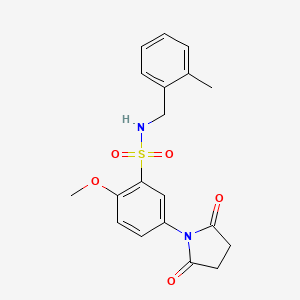
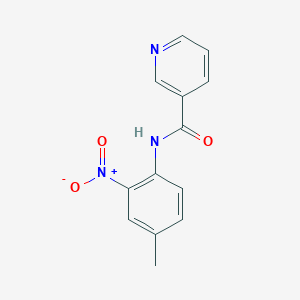
![8-[(2-butyl-1H-imidazol-4-yl)methyl]-3-isopropyl-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4919851.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4919862.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4919871.png)
![2-({1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4919879.png)
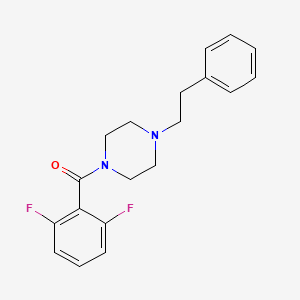
![methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4919895.png)
![2-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4919899.png)
![3-[(dimethylamino)methyl]-4-methoxybenzoic acid](/img/structure/B4919910.png)
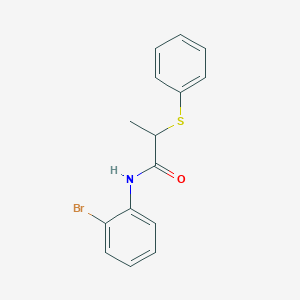
![methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4919929.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4919932.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-4-butoxybenzamide](/img/structure/B4919939.png)
